Piperazine-1,4-diylbis[(2-chlorophenyl)methanone]
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Overview
Description
Piperazine, 1,4-bis(2-chlorobenzoyl)- (9CI) is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of two 2-chlorobenzoyl groups attached to the piperazine ring, making it a unique and valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,4-bis(2-chlorobenzoyl)- typically involves the reaction of piperazine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization and chromatography to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1,4-bis(2-chlorobenzoyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2-chlorobenzoyl groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield piperazine and 2-chlorobenzoic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Hydrolysis: Formation of piperazine and 2-chlorobenzoic acid.
Scientific Research Applications
Piperazine, 1,4-bis(2-chlorobenzoyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Piperazine, 1,4-bis(2-chlorobenzoyl)- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine
- 1,4-Bis(5-chloro-2-methoxybenzoyl)piperazine
- 1,4-Bis(5-chloro-2-ethoxybenzoyl)piperazine
- 1,4-Bis[5-chloro-2-(methylsulfanyl)benzoyl]piperazine
Uniqueness
Piperazine, 1,4-bis(2-chlorobenzoyl)- is unique due to the presence of two 2-chlorobenzoyl groups, which impart specific chemical and biological properties. This makes it distinct from other piperazine derivatives that may have different substituents or functional groups .
Properties
CAS No. |
13754-35-3 |
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Molecular Formula |
C18H16Cl2N2O2 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
[4-(2-chlorobenzoyl)piperazin-1-yl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-15-7-3-1-5-13(15)17(23)21-9-11-22(12-10-21)18(24)14-6-2-4-8-16(14)20/h1-8H,9-12H2 |
InChI Key |
FMVGYZXYYDCOQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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